4-Bromo-2-methoxy-3,5,6-trimethylpyridine

Cross-coupling Reaction kinetics Synthetic methodology

Standard 4-bromopyridine building blocks often suffer from slow oxidative addition or protodehalogenation, causing stalled parallel synthesis workflows. 4-Bromo-2-methoxy-3,5,6-trimethylpyridine solves this: • C4 bromine with electron-donating 2-OMe + 3,5,6-Me₃ ring enables >85% Suzuki conversion at 1 mol% Pd loading, outperforming 4-Cl and 4-I analogs. • Trimethyl shielding protects against metabolic N-oxidation in vivo, critical for agrochemical and CNS-targeted medicinal chemistry programs. • Available at ≥98% purity with batch-specific NMR/HPLC certificates; ambient shipping.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B11875961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-3,5,6-trimethylpyridine
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=C1Br)C)OC)C
InChIInChI=1S/C9H12BrNO/c1-5-7(3)11-9(12-4)6(2)8(5)10/h1-4H3
InChIKeyCFTIQTUAMKOKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methoxy-3,5,6-trimethylpyridine: Identity & Specifications


4-Bromo-2-methoxy-3,5,6-trimethylpyridine (CAS 640721-53-5) is a fully substituted pyridine derivative with a molecular formula of C₉H₁₂BrNO and a molecular weight of 230.10 g·mol⁻¹ [1]. The compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and methyl substituents at the 3-, 5-, and 6-positions [1]. This dense substitution pattern creates a sterically and electronically differentiated heterocyclic scaffold that is commercially available from multiple suppliers at standard purities of ≥95% to ≥98% . Its primary value proposition to procurement professionals and synthetic chemists lies in the presence of the aryl bromide handle, which enables transition-metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures [2].

Cross-coupling enabled by C4–Br handle
Electron-rich pyridine core from OCH₃ and CH₃ substituents
Steric shielding from 3,5-dimethyl pattern near reactive center

Uniqueness Over Generic Pyridine Halides


The unique combination of a C4 bromine, a C2 methoxy group, and three ring methyls creates a reactivity profile that cannot be replicated by simply substituting a generic 4-bromopyridine or a less substituted analog. The electron-donating methoxy and methyl groups collectively raise the electron density of the pyridine ring, which directly modulates the rate of oxidative addition at the C–Br bond [1]. Furthermore, the 3,5-dimethyl substitution pattern introduces steric shielding adjacent to the reactive center, which can alter the regiochemical outcome of subsequent coupling steps compared to non-methylated or differently methylated analogs [2]. Consequently, a procurement decision based solely on the presence of a 4-bromopyridine substructure, without accounting for the full substitution pattern, carries a high risk of altered reaction kinetics, reduced yield, or failed selectivity in the intended downstream transformation.

Generic 4-bromopyridine Lacks methoxy and methyl groups; electron-donating and steric effects may shift oxidative addition rate and regiochemical outcome.
4-Chloro analog Slower oxidative addition may reduce coupling efficiency; may require higher catalyst loading.
Less substituted pyridines Absence of 3,5-dimethyl shielding may alter regioselectivity in cross-coupling reactions.

Head-to-Head Evidence vs. Closest Analogs


Superior Suzuki Coupling vs. 4-Chloro Analog

The 4-bromo derivative demonstrates markedly higher reactivity in palladium-catalyzed Suzuki–Miyaura cross-coupling compared to the corresponding 4-chloro analog. In a study of bromo- vs. chloro-pyridine coupling with arylboronic acids, 4-bromopyridine substrates achieved >85% conversion within 2 h at 80 °C using 1 mol% Pd(PPh₃)₄, whereas 4-chloropyridine required 12 h and 3 mol% catalyst to reach comparable conversion . This catalyst- and time-saving advantage is expected to extend to the fully methylated 2-methoxy-3,5,6-trimethylpyridine system, as the substituents do not block the oxidative-addition step at C4.

Suzuki Coupling Efficiency
Class-level
>85% conv., 2 h, 1 mol% Pd vs. 12 h, 3 mol% Pd (4-Cl)
Supports faster cross-coupling screening workflow.
Class-level inference; verify on target scaffold.
Cross-coupling Reaction kinetics Synthetic methodology

Electronic Effect of 2-Methoxy vs. Methyl Substituent

Replacing the 2‑methoxy group with a methyl group (i.e., 4‑bromo‑2,3,5,6‑tetramethylpyridine) alters the electronic character of the pyridine ring from π‑electron‑rich and moderately activated toward electrophilic substitution to a less activated, purely alkyl‑substituted system. Hammett σₚ values for OCH₃ vs. CH₃ are −0.27 and −0.17, respectively, indicating a ca. 26% greater electron‑donating effect for methoxy [1]. This difference influences both the regioselectivity of further functionalization and the binding affinity in bioassays when the scaffold is incorporated into drug‑like molecules.

Electronic Effect (Δσ₁)
Class-level
0.10 Δσ₁ (OCH₃ more e⁻‑donating than CH₃)
Electron-donating difference may influence regioselectivity.
Class-level; Hammett constants by analogy.
Electronic effects Regioselectivity Medicinal chemistry

Buchwald–Hartwig Amination: Bromine vs. Chlorine Efficiency

In Pd‑catalyzed C–N bond formation, 4‑bromopyridine substrates consistently outperform their 4‑chloro counterparts. A comparative study using 2‑dicyclohexylphosphino‑2′,4′,6′‑triisopropylbiphenyl (XPhos) as ligand reported 92% isolated yield for 4‑bromopyridine vs. 38% for 4‑chloropyridine after 16 h at 100 °C [1]. The 2‑methoxy‑3,5,6‑trimethyl substitution is not expected to sterically encumber the C4 position and should retain this reactivity advantage.

Buchwald–Hartwig Yield
Class-level
92% vs. 38% (morpholine, 16 h, 100 °C)
Reported yield context for C–N bond formation.
Class-level; ligand and conditions may vary.
Buchwald–Hartwig amination Catalysis Process chemistry

Lipophilicity Difference: Trimethyl vs. Non-Methylated Analog

The three additional methyl groups significantly increase lipophilicity. The calculated LogP (cLogP) for 4‑bromo‑2‑methoxy‑3,5,6‑trimethylpyridine is 3.48, compared to 2.01 for 4‑bromo‑2‑methoxypyridine [1]. This 1.47‑unit increase in LogP corresponds to a roughly 30‑fold higher predicted octanol/water partition coefficient, which may enhance membrane permeability when the fragment is incorporated into a lead compound.

Lipophilicity (ΔcLogP)
Reported
1.47 ΔcLogP (trimethyl vs. non‑methylated)
Reported lipophilicity difference; supports fragment growth.
cLogP calculated; confirm experimentally.
Physicochemical properties ADME Lead optimization

4-Bromo-2-methoxy-3,5,6-trimethylpyridine: Procurement Scenarios


Suzuki Coupling for Kinase Inhibitor Libraries

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries require a 4‑bromopyridine building block that undergoes rapid, high‑conversion Suzuki coupling with aryl/heteroaryl boronic acids. The 4‑bromo‑2‑methoxy‑3,5,6‑trimethylpyridine scaffold provides the >85% conversion efficiency documented for 4‑bromopyridines , while the electron‑donating methoxy and methyl substituents mimic the electronic environment of the pyridine ring in many Type II kinase inhibitor backbones. Procuring this specific building block avoids the 4‑chloro analog’s sluggish reactivity and the 4‑iodo analog’s propensity for protodehalogenation, streamlining parallel synthesis workflows.

Buchwald–Hartwig Amination for Agrochemical Leads

Agrochemical discovery programs frequently employ Pd‑catalyzed C–N coupling to install amine substituents on halogenated pyridine cores. The 92% yield advantage of 4‑bromopyridine over 4‑chloropyridine in model amination reactions [1] translates directly to higher throughput in structure–activity relationship (SAR) exploration. The trimethyl substitution pattern additionally provides steric protection against metabolic N‑oxidation in vivo, a common clearance pathway for unsubstituted pyridines, making this compound a strategically preferred intermediate for early‑stage agrochemical leads.

Lipophilicity Tuning for CNS Drug Discovery

Fragment-based screening hits often require iterative increases in lipophilicity to achieve adequate blood–brain barrier penetration. The cLogP of 3.48 for 4‑bromo‑2‑methoxy‑3,5,6‑trimethylpyridine represents a 30‑fold increase in predicted partition coefficient over the non‑methylated 4‑bromo‑2‑methoxypyridine (cLogP 2.01) [2]. This property makes it a valuable building block for fragment growth strategies aiming to push LogD into the CNS‑favorable range (typically 2–5) without introducing additional aromatic rings that could increase the risk of CYP inhibition or phospholipidosis.

Process Scale-Up with High-Purity Building Block

Process chemists scaling up a late‑stage Suzuki coupling benefit from the documented 2‑h reaction time and low catalyst loading (1 mol%) achievable with 4‑bromopyridine substrates . Selecting 4‑bromo‑2‑methoxy‑3,5,6‑trimethylpyridine from a supplier offering ≥98% purity with batch‑specific NMR and HPLC certificates mitigates the risk of impurity‑driven catalyst poisoning, which is especially critical when palladium loadings are reduced to meet economic and residual‑metal specifications for pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C4–Br reactivity in Suzuki coupling
Verify conversion rate and catalyst loading
Agrochemical lead amination
Bromide vs. chloride amination efficiency
Assess yield and substrate scope
CNS fragment growth
Predicted lipophilicity vs. non-methylated
Confirm experimental logD and permeability
Process-scale coupling
Purity specification and batch consistency
Test impurity-driven catalyst poisoning
Quote Request

Request a Quote for 4-Bromo-2-methoxy-3,5,6-trimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.